TRIETHYLENE GLYCOL DIMETHANESULFONATE
Description
Historical Context of Synthesis and Early Applications in Chemical Sciences
The synthesis of sulfonate esters, the chemical class to which triethylene glycol dimethanesulfonate belongs, has a well-established history in organic chemistry. Generally, these compounds are synthesized through the sulfonylation of alcohols. eurjchem.com One of the earliest and most common methods involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base. nih.gov This fundamental reaction has been a cornerstone of organic synthesis for many decades.
While specific historical records detailing the first synthesis and early applications of this compound are not extensively documented in publicly available literature, the general methods for creating sulfonate esters have been known since the early 20th century. eurjchem.com The early applications of similar sulfonate esters were often as alkylating agents in organic synthesis and as intermediates in the production of other chemical compounds. cymitquimica.com One source describes a general two-step method for preparing this compound, which involves first reacting dipolyethylene glycol with methylene (B1212753) sulfonic acid, followed by a reaction with toluene (B28343) sulfonic acid chloride.
Scope and Significance in Contemporary Chemical Research
In modern chemical research, this compound has found a significant niche as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are innovative molecules that utilize the cell's own protein disposal system to eliminate specific target proteins. nih.gov They consist of two active ligands connected by a linker. nih.gov
This compound serves as a polyethylene (B3416737) glycol (PEG)-based PROTAC linker. medchemexpress.com The linker's role is critical as its length, flexibility, and polarity can significantly influence the efficacy of the PROTAC. The triethylene glycol unit in the linker provides desirable properties such as increased solubility and favorable cell permeability.
The significance of this compound in this context lies in its utility as an intermediate for creating these sophisticated bifunctional molecules. cymitquimica.com Researchers in medicinal chemistry and chemical biology utilize this compound to synthesize a variety of PROTACs for targeted protein degradation, a promising strategy in drug discovery and development. nih.gov Its bifunctional nature, with two reactive methanesulfonate (B1217627) groups, allows for the covalent attachment of the two different ligands required for PROTAC function.
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 80322-82-3 | chemicalbook.comscbt.com |
| Molecular Formula | C8H18O8S2 | cymitquimica.comchemicalbook.comscbt.com |
| Molecular Weight | 306.35 g/mol | cymitquimica.comchemicalbook.comscbt.com |
| Appearance | Colorless or light yellow liquid/oil | chemicalbook.com |
| Boiling Point | 508.9 ± 40.0 °C (Predicted) | chemicalbook.com |
| Density | 1.343 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |
| Solubility | Soluble in water and organic solvents. Sparingly soluble in Chloroform, slightly soluble in Methanol. | chemicalbook.com |
| Storage Temperature | Refrigerator, under inert atmosphere | chemicalbook.com |
Properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethanol;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4.2CH4O3S/c7-1-3-9-5-6-10-4-2-8;2*1-5(2,3)4/h7-8H,1-6H2;2*1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCHVHRSRVEMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C(COCCOCCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703833 | |
| Record name | Methanesulfonic acid--2,2'-[ethane-1,2-diylbis(oxy)]di(ethan-1-ol) (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80322-82-3 | |
| Record name | Methanesulfonic acid--2,2'-[ethane-1,2-diylbis(oxy)]di(ethan-1-ol) (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes and Reaction Conditions
The most common methods for preparing triethylene glycol dimethanesulfonate rely on well-established esterification reactions and multi-step processes originating from basic commodity chemicals.
The direct esterification of triethylene glycol with methanesulfonyl chloride is a primary and straightforward method for synthesizing the target compound. This reaction involves the conversion of the terminal hydroxyl groups of the glycol into methanesulfonate (B1217627) esters. The process typically requires a base to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. wikipedia.org Tertiary amines, such as triethylamine (B128534), are commonly employed for this purpose. wikipedia.orgrsc.org
The reaction is generally carried out in an aprotic solvent, like dichloromethane, to facilitate the reaction and subsequent work-up. rsc.org A similar procedure has been described for the synthesis of tetraethylene glycol dimesylate, a close structural analog. rsc.orgprepchem.com In that synthesis, tetraethylene glycol is reacted with methanesulfonyl chloride in the presence of triethylamine and dichloromethane, demonstrating a reliable template for this class of compounds. rsc.org
| Reactant | Reagent | Base | Solvent |
|---|---|---|---|
| Triethylene Glycol | Methanesulfonyl Chloride | Triethylamine | Dichloromethane |
Viewed from a broader perspective, the synthesis of this compound is inherently a multi-step process, beginning with the industrial production of its glycol precursor. Triethylene glycol (TEG) is not typically synthesized directly but is obtained as a co-product from the high-temperature oxidation of ethylene (B1197577) in the presence of a silver oxide catalyst, followed by the hydration of the resulting ethylene oxide. wikipedia.org This industrial process yields a mixture of mono-, di-, tri-, and tetraethylene glycols, which are then separated. wikipedia.org
Ethylene Oxide Hydration: Production and purification of triethylene glycol. wikipedia.org
Esterification: Reaction of triethylene glycol with methanesulfonyl chloride to yield the final dimethanesulfonate product. rsc.org
Advanced Synthetic Strategies and Catalyst Systems
Research into synthetic methodologies continually seeks to improve efficiency, yield, and reaction conditions. Advanced strategies for preparing sulfonate esters include one-pot procedures and the use of novel catalyst systems.
One-pot synthesis offers a streamlined alternative to traditional multi-step procedures by performing several reaction steps in a single reactor without isolating intermediates. A visible-light-induced, one-pot method for synthesizing aryl sulfonic esters has been developed, which involves a multicomponent reaction of arylazo sulfones, a sulfur dioxide surrogate (DABSO), and an alcohol. nih.govrsc.org This reaction is facilitated by a copper(I) iodide (CuI) catalyst and an HCl additive. nih.govrsc.org While this specific method produces aryl sulfonates, it showcases a modern strategy for forming sulfonate esters under mild conditions, which could conceptually be adapted for alkyl sulfonates. nih.govrsc.org
| Component Type | Example Reagent | Role |
|---|---|---|
| Starting Material | Arylazo sulfone, Alcohol | Sulfonyl donor and acceptor |
| SO₂ Source | DABSO | Sulfonyl group precursor |
| Catalyst | Copper(I) Iodide (CuI) | Coupling catalyst |
| Additive | HCl | Reaction promoter |
Catalysts can significantly improve the rate and selectivity of sulfonation reactions. For diols, achieving selective sulfonylation at one hydroxyl group over another is a common challenge. Organotin catalysts, such as dibutyltin (B87310) oxide, have been shown to be effective for the regioselective tosylation of diols containing both primary and secondary alcohols. google.com This method provides high selectivity for the primary alcohol, which is valuable in complex syntheses. google.com
More recently, diarylborinic acid has emerged as an efficient organocatalyst for the selective acylation and sulfonylation of 1,2- and 1,3-diols. organic-chemistry.org These catalysts offer an alternative to organotin compounds and operate under mild conditions. organic-chemistry.org For the mesylation of vicinal diols, a systematic study highlighted that the choice of base and temperature is critical for achieving high selectivity. lookchem.com For instance, using sterically hindered pyridines as the base can increase the selective mesylation of a primary hydroxyl group over a secondary one. lookchem.com Ytterbium(III) trifluoromethanesulfonate (B1224126) is another catalyst reported to facilitate the formation of alkyl tosylates from alcohols and toluenesulfonic acid anhydride (B1165640) under neutral conditions. organic-chemistry.org
Derivatization and Further Chemical Transformations
This compound is primarily used as a chemical intermediate, owing to the fact that the methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions. cymitquimica.com This reactivity allows the compound to function as a bifunctional alkylating agent, making it a useful linker for constructing more complex molecules. cymitquimica.com
A notable application is its use as a polyethylene (B3416737) glycol (PEG)-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). In this context, the dimethanesulfonate compound reacts with nucleophiles from two different molecular fragments (one binding to a target protein and the other to an E3 ubiquitin ligase) to link them together.
A specific example of its derivatization is the reaction with N-methylimidazole. In this transformation, the N-methylimidazole acts as a nucleophile, displacing the mesylate groups to form a tetraethylene glycol-bis(3-methylimidazolium) dimesylate salt, which is a dicationic ionic liquid. rsc.org This reaction demonstrates the utility of the dimesylate as a precursor for creating functionalized materials. rsc.org
Preparation of Related Mesylate-Containing Compounds
The preparation of this compound and analogous oligo(ethylene glycol) dimesylates typically involves the reaction of the corresponding diol with methanesulfonyl chloride in the presence of a base. This reaction converts the terminal hydroxyl groups into good leaving groups (mesylates), thereby activating the molecule for subsequent nucleophilic substitution reactions.
A general approach for the synthesis of oligo(ethylene glycol) dimesylates involves dissolving the oligo(ethylene glycol) in a suitable solvent, such as dichloromethane, and adding a base, commonly triethylamine. The mixture is then cooled, and methanesulfonyl chloride is added dropwise. The reaction proceeds to afford the desired dimesylate. A similar strategy can be employed for the synthesis of other sulfonate esters, such as tosylates, by using the corresponding sulfonyl chloride.
Detailed research has explored the synthesis of various related sulfonate-containing compounds, with a focus on optimizing reaction conditions to achieve high yields. The following table summarizes representative findings in the preparation of these compounds.
| Starting Diol | Reagents | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Triethylene glycol | Methanesulfonyl chloride, Triethylamine | Dichloromethane | 0 °C to room temperature, 16 h | This compound | High | nih.gov |
| Poly(ethylene glycol) (Mn = 3400) | 4-Fluorobenzene sulfonyl chloride, n-Butyllithium | Toluene (B28343) | Not specified | Poly(ethylene glycol) bis(4-fluorobenzenesulfonate) | ~100 | google.com |
| Poly(ethylene glycol) (Mn = 1500) | Nitric acid, Sulfuric acid | Dichloromethane | 40 °C | Poly(ethylene glycol) dinitrate | 88 | lukasiewicz.gov.pl |
| D-Glucose derived diol | Methanesulfonyl chloride, Pyridine | Pyridine | -5 °C to room temperature, 5 h | Cyclized lukasiewicz.gov.plresearchgate.netoxazepane derivative | 82 | researchgate.netresearchgate.net |
| Ethylene glycol | Tosyl chloride, Pyridine | Pyridine | Not specified | Ethylene glycol monotosylate | 76 | jchemlett.com |
Role as a Functional Group in Organic Synthesis
The two mesylate groups in this compound are excellent leaving groups, making the compound a highly effective bifunctional alkylating agent. This property is extensively utilized in organic synthesis for the construction of macrocyclic compounds, such as crown ethers and their aza-analogs, and for the creation of linkers in more complex molecules like bioconjugates.
In the synthesis of macrocycles, this compound reacts with dinucleophiles, such as diamines or dithiols, in a cyclization reaction. The flexible oligo(ethylene glycol) chain can pre-organize the molecule for cyclization, leading to good yields of the desired macrocyclic product. For instance, the reaction with primary amines or their derivatives under basic conditions can lead to the formation of diaza-crown ethers. mdpi.com
Furthermore, the reactivity of the mesylate groups allows for their displacement by a variety of nucleophiles, including azides, halides, and thiols. This versatility has been exploited in the synthesis of heterobifunctional oligo(ethylene glycol) linkers, which are valuable tools in fields such as drug delivery and bioconjugation.
The following table presents a selection of research findings on the application of this compound and related dimesylates as functional groups in organic synthesis.
| Electrophile | Nucleophile | Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Triethylene glycol dimesylate | 1,10-Diaza-18-crown-6 derivative | Alkylation | Diaza-crown ether derivative | Not specified | mdpi.com |
| Oligo(ethylene glycol) dimesylate | Sodium azide | Nucleophilic substitution | Oligo(ethylene glycol) diazide | High | nih.gov |
| Tri(ethylene glycol) dimesylate | Morita–Baylis–Hillman adduct acetate (B1210297) derivative | Click-chemistry (CuAAC) after conversion to diazide | Macrocyclic crown ether-paracyclophane hybrid | Good | nih.gov |
| Poly(ethylene glycol) dimesylate | Ammonia | Nucleophilic substitution | Poly(ethylene glycol) bis-amine | High | google.com |
| Mesylate-terminated polyglycol | Sodium azide | Nucleophilic substitution | Azido-terminated polyglycol | Not specified | nih.gov |
Molecular Reactivity and Mechanistic Studies
Cross-Linking Mechanisms in Polymer and Material Systems
The presence of two reactive methanesulfonate (B1217627) groups makes triethylene glycol dimethanesulfonate an effective cross-linking agent for polymers that contain nucleophilic functional groups, such as amines.
Polymers containing primary or secondary amine groups, such as polyethyleneimine, are susceptible to cross-linking by agents like this compound. nih.gov The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the amine group on the electrophilic carbon of the methanesulfonate ester. This is a standard S_N2 (bimolecular nucleophilic substitution) reaction. The lone pair of electrons on the nitrogen acts as the nucleophile, attacking the carbon and displacing the methanesulfonate leaving group. Because this compound has two such functional groups, it can react with two different amine groups, thereby creating a bridge between polymer chains. nih.gov
The reaction between the amine groups and the methanesulfonate esters results in the formation of strong, stable covalent carbon-nitrogen (C-N) bonds. nih.gov This process of forming cross-links converts a solution of individual polymer chains into a three-dimensional network, which can result in the formation of a gel or a solid material with significantly different properties. The degree of cross-linking, which influences the mechanical and chemical properties of the resulting material, can be controlled by adjusting the ratio of the polymer to the cross-linking agent, as well as other reaction conditions like temperature and solvent. researchgate.net
Hydrolytic Degradation Pathways
The stability of this compound in aqueous environments is limited by the hydrolysis of its methanesulfonate ester bonds. This degradation is a chemical process where water molecules cleave the ester linkages.
The rate of hydrolysis of sulfonate esters is known to be dependent on the pH of the solution. eurjchem.com While specific kinetic data for the hydrolysis of this compound were not found in the search results, general studies of other sulfonate esters indicate that hydrolysis can be catalyzed by both acid and base. epa.gov For some esters, the rate of hydrolysis is significantly slower in neutral conditions compared to acidic or, particularly, alkaline conditions.
The mechanism of hydrolysis of sulfonate esters can be complex and may proceed through either a concerted (single step) or a stepwise (multi-step) pathway, depending on the structure of the ester and the reaction conditions. eurjchem.com The degradation process results in the formation of triethylene glycol and methanesulfonic acid.
The table below summarizes the key reactive properties of this compound.
| Property | Mechanistic Description | Supporting Evidence |
| Alkylation | Acts as a bifunctional agent, forming covalent adducts with nucleophiles like the N7 of guanine. | researchgate.netnursingcenter.comnih.gov |
| Cross-Linking | Reacts with difunctional nucleophiles, such as amines in polymers, to form stable covalent cross-links. | nih.govnih.govresearchgate.net |
| Hydrolysis | Undergoes pH-dependent cleavage of the methanesulfonate ester bonds in aqueous solutions. | eurjchem.comepa.gov |
Interactions in Complex Chemical Environments
The behavior of triethylene glycol and its derivatives in industrial settings is critical for process efficiency and stability. The following sections discuss phenomena related to the parent compound, triethylene glycol (TEG), which are relevant to understanding the potential behavior of its dimethanesulfonate derivative in similar environments.
In natural gas dehydration plants, triethylene glycol (TEG) is widely used to remove water from the gas stream. taylorandfrancis.com However, foaming of the TEG solution can be a significant operational problem, leading to glycol losses and reduced dehydration efficiency. mdpi.com This foaming is often caused by contaminants in the TEG solution. mdpi.com
Research has identified several key factors influencing TEG foaming:
Contaminants: The primary cause of foaming is the presence of impurities. The order of influence on foaming performance has been ranked as: chemical additives > solid impurities > water-soluble inorganic salts > MDEA > hydrogen sulfide (B99878) > hydrocarbons. mdpi.com
Acid-Catalyzed Degradation: The dissolution of acid gases like H2S can lead to acid-catalyzed degradation of TEG. mdpi.com
Thermal and Oxidative Degradation: High temperatures during the regeneration process and the presence of oxygen can cause TEG to decompose, forming impurities that contribute to foaming. mdpi.comcfrchemicals.com
Inorganic Salts: Water-soluble inorganic salts and their hydrolysis products can act as catalysts for TEG decomposition, which in turn affects its foaming properties. mdpi.com The impact of different salts varies, with the relative effect on foaming following the order: MgCl2 > NaHCO3 > KCl > NaCl > Na2SO4 > CaCl2. mdpi.com
The chemical stability of triethylene glycol is a key factor in its industrial applications.
Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of triethylene glycol dimethanesulfonate, providing detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) atomic environments within the molecule.
In the ¹H NMR spectrum of this compound, the protons within the molecule give rise to distinct signals based on their chemical environment. The spectrum is expected to show three main groups of signals corresponding to the different types of methylene (B1212753) protons in the triethylene glycol chain and the methyl protons of the methanesulfonyl groups.
The protons of the methyl groups on the methanesulfonate (B1217627) esters are anticipated to appear as a singlet at approximately 3.0-3.2 ppm. The methylene protons adjacent to the sulfonate ester groups (—CH₂—O—SO₂) are expected to be the most deshielded of the ethylene (B1197577) glycol chain protons, likely resonating around 4.2-4.4 ppm as a triplet. The other methylene protons in the ethylene glycol backbone (—O—CH₂—CH₂—O—) would appear as a more complex multiplet or as distinct triplets in the region of 3.6-3.8 ppm. The integration of these signals would correspond to the number of protons in each unique position, confirming the molecular structure.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃—SO₃— | 3.0 - 3.2 | Singlet |
| —SO₃—O—CH₂— | 4.2 - 4.4 | Triplet |
| —O—CH₂—CH₂—O— | 3.6 - 3.8 | Multiplet/Triplet |
Note: Predicted values are based on the analysis of similar structures and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in this compound. The carbon of the methyl group in the methanesulfonate is expected to appear at approximately 38-40 ppm. The carbons of the ethylene glycol chain will have different chemical shifts based on their proximity to the electron-withdrawing sulfonate groups.
The carbon atoms directly bonded to the sulfonate ester oxygen (—CH₂—O—SO₂) are expected to be the most downfield of the chain carbons, resonating in the range of 68-70 ppm. The other carbon atoms of the ethylene glycol backbone (—O—CH₂—CH₂—O—) would likely appear in the region of 69-71 ppm. The exact chemical shifts can help to confirm the connectivity of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| C H₃—SO₃— | 38 - 40 |
| —SO₃—O—C H₂— | 68 - 70 |
| —O—C H₂—C H₂—O— | 69 - 71 |
Note: Predicted values are based on the analysis of similar structures and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and to gain insight into the structure of this compound through its fragmentation pattern. The molecular formula of this compound is C₈H₁₈O₈S₂, giving it a molecular weight of approximately 306.35 g/mol . scbt.comresearchgate.net
In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be expected at m/z 306 or 307, respectively. The fragmentation pattern would likely involve the characteristic cleavage of the ether linkages and the loss of the methanesulfonyl groups. Common fragments would include ions resulting from the loss of a methanesulfonyl radical (•SO₂CH₃, 95 u) or methanesulfonic acid (CH₃SO₃H, 96 u). Cleavage of the C-O and C-C bonds within the triethylene glycol chain would also produce a series of smaller fragment ions. Analysis of these fragments helps to piece together the structure of the original molecule. gcms.cz
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for assessing the purity of this compound and for quantifying it in various mixtures.
Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. gcms.cz For the analysis of this compound, a high-temperature capillary column, such as a DB-5ms or equivalent, would be suitable. chemicalbook.com A typical GC method would involve injecting the sample into a heated inlet, followed by a temperature program to elute the compound from the column. The mass spectrometer would then detect and identify the compound based on its retention time and mass spectrum. nih.gov Given the relatively high boiling point of this compound, a derivatization step, for instance using silylation reagents, might be employed to increase its volatility and improve its chromatographic behavior. nih.govresearchgate.net
Table 3: Illustrative GC-MS Parameters for Glycol Analysis
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness chemicalbook.com |
| Injector Temperature | 250 °C |
| Oven Program | 80°C (2 min) → 20°C/min → 280°C (2 min) chemicalbook.com |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) |
| MS Scan Range | 40-400 amu |
Note: These are example parameters and would need to be optimized for the specific analysis of this compound.
High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A common approach for the analysis of glycols involves reversed-phase HPLC. nih.govlcms.cz
A C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govlcms.cz A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to achieve good separation from impurities. Detection can be accomplished using a refractive index detector (RID) or, for enhanced sensitivity and specificity, a mass spectrometer (LC-MS). nih.gov
Table 4: Illustrative HPLC Parameters for Glycol Analysis
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Gradient of Water and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index Detector (RID) or Mass Spectrometer (MS) |
| Column Temperature | Ambient or slightly elevated |
Note: These are example parameters and would need to be optimized for the specific analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique utilized to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which plots absorbance or transmittance against wavenumber. The specific wavenumbers at which a molecule absorbs radiation correspond to the vibrational frequencies of its chemical bonds. In the context of this compound, FTIR spectroscopy serves as a crucial tool for confirming the successful synthesis of the compound and for quality control, ensuring the presence of the desired functional groups and the absence of starting materials.
The synthesis of this compound involves the reaction of triethylene glycol with methanesulfonyl chloride. The FTIR spectrum of the resulting product is expected to exhibit characteristic absorption bands corresponding to the functional groups present in its structure, namely ether linkages and sulfonate esters, while the characteristic broad O-H stretch of the triethylene glycol precursor should be absent.
Detailed Research Findings
While a publicly available, detailed FTIR spectrum explicitly for this compound is not readily found in the surveyed literature, its expected spectral characteristics can be inferred from the analysis of its constituent functional groups and comparison with the spectra of its precursors.
The key functional groups in this compound are the sulfonate ester (R-SO₂-O-R') and the ether (C-O-C) linkages. The sulfonate ester group is expected to show strong and characteristic absorption bands. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are prominent features. Research on various sulfonate compounds indicates that the asymmetric S=O stretching typically appears in the region of 1350-1300 cm⁻¹, while the symmetric stretching is observed around 1175-1150 cm⁻¹. researchgate.net The S-O-C stretching vibration of the sulfonate ester is also expected to be present, typically in the 1000-750 cm⁻¹ region.
The ether linkages (C-O-C) within the triethylene glycol backbone will also produce a characteristic absorption. The asymmetric C-O-C stretching vibration is known to be a strong band, typically found in the 1250-1070 cm⁻¹ range. spectroscopyonline.com Given the presence of multiple ether groups in the molecule, this region may contain complex or broad absorption bands.
Furthermore, the C-H stretching vibrations of the aliphatic ethylene groups will be observed in the region of 3000-2850 cm⁻¹. The absence of a broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl groups in the triethylene glycol starting material, would be a strong indication of the complete reaction and formation of the dimethanesulfonate ester. chemicalbook.com
To illustrate the expected changes during the synthesis, a comparison with the FTIR spectra of the reactants is insightful. The FTIR spectrum of triethylene glycol is dominated by a broad O-H stretching band and C-O stretching bands. chemicalbook.com The spectrum of methanesulfonyl chloride, on the other hand, shows strong absorptions for the S=O stretching of the sulfonyl chloride group. chemicalbook.com In the final product, the disappearance of the O-H band from triethylene glycol and the shift in the S=O stretching frequencies from the sulfonyl chloride to the sulfonate ester region would confirm the formation of this compound.
Interactive Data Table: Predicted FTIR Spectral Data for this compound
The following table summarizes the predicted characteristic FTIR absorption bands for this compound based on the analysis of its functional groups.
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
| 2950-2850 | C-H Asymmetric and Symmetric Stretching | Aliphatic (CH₂) |
| 1350-1300 | S=O Asymmetric Stretching | Sulfonate Ester |
| 1175-1150 | S=O Symmetric Stretching | Sulfonate Ester |
| 1250-1070 | C-O-C Asymmetric Stretching | Ether |
| 1000-750 | S-O-C Stretching | Sulfonate Ester |
This predictive analysis, based on established knowledge of functional group frequencies in FTIR spectroscopy, provides a robust framework for the characterization of this compound in a research setting.
Applications in Advanced Chemical and Material Science Research
Utilization as a Reagent in Organic Synthesis
In the realm of organic synthesis, triethylene glycol dimethanesulfonate serves as a key building block and reaction mediator. Its dual reactive sites enable the formation of complex molecules and facilitate chemical transformations.
Intermediate in Synthesis of Fine Chemicals
This compound is a crucial intermediate in the synthesis of various fine chemicals, particularly as a bifunctional alkylating agent. cymitquimica.com The two methanesulfonate (B1217627) groups can react with nucleophiles, effectively linking two different molecules or creating cyclic structures. This property is leveraged in the production of compounds for specialized applications. For example, it serves as a polyethylene (B3416737) glycol (PEG)-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents.
| Property | Value |
| Synonyms | Dimesyl Triethylene Glycol, 2,2'-[1,2-Ethanediylbis(oxy)]bis-ethanol 1,1'-Dimethanesulfonate cymitquimica.com |
| Molecular Formula | C₈H₁₈O₈S₂ scbt.comchemscene.com |
| Molecular Weight | 306.35 g/mol scbt.comchemscene.com |
| CAS Number | 80322-82-3 scbt.com |
An interactive data table summarizing the key properties of this compound.
Solvent and Catalyst Roles in Chemical Transformations
Beyond its role as a synthetic intermediate, this compound is also utilized as a solvent and catalyst in certain organic reactions. Its polar nature, attributed to the ether linkages and sulfonate groups, allows it to dissolve a range of reactants. While less common than its use as a reagent, its ability to participate in and facilitate reactions highlights its versatility in chemical processes.
Role in Polymer Chemistry and Functional Materials
The compound's most significant impact lies in polymer and materials science, where it is used to construct innovative materials with tailored properties, including biodegradable polymers, components for energy storage, and advanced hydrogels.
Precursor for Polymeric Systems (e.g., Biodegradable Polymers)
This compound acts as a precursor for creating advanced polymeric systems. The flexible triethylene glycol chain is a desirable component in biomaterials. By incorporating this unit into polymer backbones, materials with enhanced biocompatibility and specific mechanical properties can be designed. To create biodegradable polymers, degradable linkages, such as esters or specific peptide sequences, can be incorporated alongside the triethylene glycol unit during polymerization. nih.gov The dimethanesulfonate's role is to provide reactive handles that allow the triethylene glycol segment to be covalently integrated into a larger polymer structure, which can be designed to break down under physiological conditions. nih.govnih.gov
Synthesis of Ionic Liquids and Electrolyte Components
The triethylene glycol backbone is a feature in the design of components for electrochemical applications like lithium batteries and in the formation of ionic liquids. nih.govucl.ac.ukresearchgate.net this compound serves as a potent alkylating agent for synthesizing specialized cations for ionic liquids. For instance, it can react with imidazole (B134444) derivatives to form imidazolium (B1220033) salts, a common class of ionic liquids. scielo.brrsc.org These materials are explored for their high thermal stability and conductivity. scielo.brrsc.org
In the field of energy storage, electrolytes based on glymes (glycol ethers) are studied for their favorable transport properties. researchgate.net While triethylene glycol dimethyl ether (TREGDME) is often used directly as a solvent in electrolytes, the dimethanesulfonate derivative can be used to synthesize novel electrolyte additives or polymer electrolyte components, enhancing stability and performance. nih.govucl.ac.ukrsc.org
| Application Area | Role of Triethylene Glycol Unit | Related Research Findings |
| Ionic Liquids | Forms the flexible spacer in cations. rsc.org | Used to synthesize imidazolium ionic liquids via alkylation. scielo.br |
| Electrolytes | Provides a solvating medium for lithium ions. researchgate.net | Electrolytes with a TREGDME solvent show stable cycling in lithium batteries. nih.govucl.ac.uk |
An interactive data table detailing the role of the triethylene glycol structure in ionic liquids and electrolytes.
Cross-linking Applications in Hydrogels and Matrices
As a difunctional molecule, this compound is an effective cross-linking agent, particularly in the fabrication of hydrogels for biomedical applications. sigmaaldrich.com Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix of tissues. nih.govnih.gov
The two mesylate groups of this compound can react with nucleophilic functional groups (such as amines on proteins) on other polymer chains. nih.govmdpi.com This reaction forms stable covalent bonds, linking the chains together to create the three-dimensional network structure of the hydrogel. This approach has been used to cross-link natural polymers like gelatin to form hybrid hydrogels. nih.govmdpi.com By varying the concentration of the cross-linker, the mechanical properties (e.g., stiffness) and degradation rate of the hydrogel can be precisely controlled, which is crucial for applications in tissue engineering and drug delivery. nih.govnih.gov
Research Applications in Molecular Probes and Chemical Biology
This compound's utility in advanced chemical and material science research is notable, particularly in the specialized fields of molecular probes and chemical biology. Its bifunctional nature allows it to interact with and modify biological macromolecules, providing valuable insights into fundamental cellular processes.
Probing DNA Alkylation Mechanisms in Cell-Free Systems
This compound belongs to the class of bifunctional alkylating agents, which are instrumental in studying DNA structure and function in cell-free environments. These agents can form covalent bonds, or adducts, with DNA bases, leading to either monoalkylation or, more significantly, interstrand and intrastrand cross-links. researchgate.netnih.gov The ability to induce such cross-links makes these compounds powerful probes for investigating DNA repair mechanisms, replication, and transcription processes without the complexities of a cellular environment.
The mechanism of action for bifunctional alkylating agents typically involves the formation of covalent linkages with nucleophilic sites on DNA, most commonly the N7 position of guanine. researchgate.netyoutube.com In a cell-free system, researchers can precisely control the concentrations of DNA and the alkylating agent, allowing for detailed kinetic studies and characterization of the resulting DNA adducts. While specific studies on this compound are not extensively documented in publicly available literature, the behavior of structurally similar compounds, such as busulfan (B1668071), provides a strong model for its reactivity. Busulfan, a dialkanesulfonate, has been shown to form various DNA adducts, including the critical N7G-Bu-N7G interstrand cross-link. nih.gov
Research in cell-free systems often employs techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the specific types of DNA adducts formed. nih.govumn.edu For instance, studies on busulfan have utilized high-performance liquid chromatography-nanoelectrospray ionization-high-resolution tandem mass spectrometry (HPLC-NSI-HRMS/MS) to characterize and quantify adducts formed with calf thymus DNA. nih.gov These analyses have successfully identified both mono-adducts and cross-linked species. nih.gov
The findings from such cell-free studies are crucial for understanding the fundamental chemical interactions between alkylating agents and DNA. This knowledge can inform the design of new therapeutic agents and enhance our understanding of the mechanisms of DNA damage and repair. nih.gov
Table 1: Representative DNA Adducts Formed by a Bifunctional Alkanesulfonate (Busulfan) in a Cell-Free System (Calf Thymus DNA)
| m/z (measured) | Tentative Adduct Assignment | Formula |
| 224.1135 | N7G-Bu-OH | C8H14N5O2 |
| 357.1531 | N7G-Bu-N7G | C14H19N10O2 |
| 441.2218 | Unknown | C17H27N8O6 |
| 449.1726 | Unknown | C16H23N8O8 |
| Data derived from studies on busulfan, a structural analog of this compound. nih.gov |
Table 2: Quantitative Analysis of Busulfan-DNA Adducts in a Cell-Free System
| Adduct | Assay Accuracy | Precision (CV%) | Total Recovery (%) |
| N7G-Bu-N7G | 94% | 6.9% | 81% |
| N7G-Bu-OH | 101.48% | 7.6% | 64% |
| This data represents the validation of a quantitative method for busulfan adducts. nih.gov |
Use in Biological Gel and Matrix Preparation for in vitro Studies
While bifunctional cross-linking agents are widely used in the preparation of hydrogels for biological research, there is no significant evidence in the reviewed scientific literature to suggest that this compound is specifically utilized for creating biological gels or matrices for in vitro studies.
The preparation of hydrogels for applications such as 3D cell culture, tissue engineering, and as matrices for the controlled release of biomolecules often involves the use of polyethylene glycol (PEG) derivatives. nih.govresearchgate.netnih.govnist.gov Common cross-linking agents for these purposes include PEG-diacrylates (PEGDA) and PEG-dimethacrylates (PEGDMA), which can be polymerized, often through photopolymerization, to form stable hydrogel networks. nist.govmdpi.com These hydrogels are favored for their biocompatibility, tunable mechanical properties, and ability to support cell growth. nih.gov
The chemistry of mesylates, such as those in this compound, is primarily associated with their function as alkylating agents and leaving groups in nucleophilic substitution reactions rather than as monomers for polymerization into hydrogel matrices. While it is theoretically possible to use a dimethanesulfonate to cross-link polymers containing nucleophilic groups, this application is not a commonly reported or established method for preparing biological gels for in vitro studies. The focus of research on dialkanesulfonates like this compound remains centered on their DNA alkylating properties.
Computational and Theoretical Investigations
Molecular Modeling and Simulation of Reactivity
The reactivity of triethylene glycol dimethanesulfonate is primarily dictated by its two methanesulfonate (B1217627) ester groups. These groups are excellent leaving groups in nucleophilic substitution reactions, a property that is well-established for tosylates, mesylates, and triflates. The central carbon atoms of the ethyl groups adjacent to the sulfonate esters are electrophilic and thus susceptible to attack by nucleophiles.
Molecular modeling and simulations are pivotal in elucidating the mechanisms of such reactions. For the broader class of sulfonate esters, computational studies have been instrumental in investigating reaction dynamics, particularly for hydrolysis. nih.govresearchgate.net The debate between a stepwise mechanism, involving a stable pentavalent intermediate, and a concerted mechanism is a key area of research. nih.govacs.org Detailed computational studies on the alkaline hydrolysis of aryl benzenesulfonate (B1194179) esters, for instance, have found no computational evidence for a thermodynamically stable intermediate for many of these compounds, suggesting a concerted pathway. nih.govresearchgate.net These analyses often employ sophisticated models like the conductor-like polarizable continuum model (C-PCM) to simulate solvent effects. nih.govacs.org
For bifunctional analogs like busulfan (B1668071), computational modeling helps to understand how the distance and orientation between the two reactive groups influence biological activity. aacrjournals.org Although a clear correlation between the internucleophile distance and biological activity was not found in one study of busulfan analogs, the research highlighted the importance of bioavailability and equitoxic dosing in interpreting results. aacrjournals.org The reactivity of this compound is expected to be analogous, involving nucleophilic attack at the terminal carbons, leading to the displacement of the methanesulfonate anion. The flexible ether-linked backbone likely influences the conformational possibilities and the probability of intra- or intermolecular reactions.
Table 1: Comparison of Busulfan and Analogues (Adapted from aacrjournals.org) This table presents data on different busulfan analogues, which share the same bifunctional sulfonate ester characteristic as this compound. The partition coefficient (log P) is a measure of lipophilicity.
| Compound | Internucleophile Distance (Å) | Partition Coefficient (log P) - Calculated | Partition Coefficient (log P) - Experimental |
| Busulfan | 6.2 | 0.96 | 0.28 |
| PL63 | 6.2 | 1.95 | 1.13 |
| PL26 | 7.5 | 1.48 | 0.81 |
| PL108 | 8.7 | 2.0 | 1.34 |
| Treosulfan | 6.2 | -0.67 | -0.99 |
Quantum Chemical Studies of Electronic Structure
Quantum chemical studies are essential for understanding the electronic properties that govern a molecule's reactivity and stability. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed, using various basis sets such as 6-31G(d,p) or cc-pVDZ to achieve a balance between accuracy and computational cost. nih.gov
For this compound, quantum chemical calculations would reveal the distribution of electron density and the nature of its molecular orbitals. The key features would include:
High Electrophilicity: The sulfur atoms of the methanesulfonate groups are in a high oxidation state, bonded to three oxygen atoms. This creates a strong electron-withdrawing effect, polarizing the S-O and O-C bonds. The resulting partial positive charges on the sulfur and adjacent carbon atoms make them susceptible to nucleophilic attack.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. For an alkylating agent like this, the LUMO is expected to be localized primarily on the σ* antibonding orbitals of the C-O bonds of the ester groups. A low LUMO energy indicates a high susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed insights into intramolecular electronic interactions, such as hyperconjugation, and quantify the stabilization energy associated with them. nih.gov This would help in understanding the stability of the molecule and the electronic factors contributing to the leaving group ability of the mesylate.
The presence of ether oxygens in the triethylene glycol backbone introduces additional complexity. While less reactive than the ester groups, their lone pairs can influence the molecule's conformation and solvation properties.
Table 2: Common Quantum Chemical Methods in Reactivity Studies (Adapted from acs.orgnih.gov) This table summarizes computational methods frequently used to investigate the electronic structure and reactivity of molecules like sulfonate esters.
| Method/Technique | Purpose | Typical Application |
| Density Functional Theory (DFT) | Calculating electronic structure, geometry optimization, vibrational frequencies. | Determining ground and transition state energies. |
| Hartree-Fock (HF) | A fundamental ab initio method for electronic structure. Often a starting point for more advanced methods. | Structural and electronic characterization. |
| Basis Sets (e.g., 6-31G(d,p)) | Mathematical functions used to build molecular orbitals. | Defines the accuracy of the quantum calculation. |
| C-PCM / Implicit Solvation | Modeling the effect of a solvent as a continuous medium. | Simulating reactions in solution to get more realistic energy values. |
| NBO Analysis | Analyzing intramolecular bonding and orbital interactions. | Investigating charge distribution and stabilization energies. |
Prediction of Reaction Pathways and Intermediates
Computational chemistry provides powerful tools for predicting the most likely reaction pathways and identifying potential intermediates and transition states. This is often achieved by mapping the potential energy surface of a reaction.
For this compound, the primary reaction pathway is nucleophilic substitution (S_N2). The key computational steps to investigate this would be:
Reactant and Product Optimization: The geometries of the reactants (this compound and a nucleophile) and the final products are optimized to find their lowest energy structures.
Transition State Search: Algorithms are used to locate the transition state structure connecting the reactants and products. This structure represents the highest energy point along the reaction coordinate.
Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy, which is a key determinant of the reaction rate.
A major point of investigation for sulfonate esters is whether the reaction proceeds through a single, concerted S_N2 transition state or a stepwise mechanism involving a short-lived, high-energy intermediate. researchgate.netacs.org Computational studies on related sulfonate esters have shown that the mechanism can be dependent on the leaving group. nih.govacs.org While some models initially suggested a pentavalent intermediate, more detailed studies often point towards a fully concerted mechanism. nih.govresearchgate.net Graph-theoretic methods combined with DFT calculations can also be used to automatically explore complex reaction networks, identifying not only the primary pathway but also potential side reactions. nih.gov Given its bifunctional nature, computational models could also predict the likelihood of intramolecular cyclization versus intermolecular cross-linking reactions, depending on the reaction conditions and the nature of the nucleophile.
Future Research Directions and Challenges
Development of Novel Synthetic Pathways
The conventional synthesis of triethylene glycol dimethanesulfonate involves the esterification of triethylene glycol with methanesulfonyl chloride in the presence of a base. While effective, future research is geared towards developing more sustainable and efficient synthetic routes.
One promising direction is the exploration of enzymatic catalysis. Lipases or other ester-forming enzymes could offer a milder and more selective method for the synthesis, potentially reducing the need for harsh reagents and simplifying purification processes. The development of immobilized enzyme systems could further enhance the reusability of the catalyst, making the process more economically viable for large-scale production.
Another area of interest lies in the application of flow chemistry. Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions. The optimization of a flow synthesis process for this compound would represent a significant advancement in its manufacturing.
Researchers are also investigating one-pot synthesis methodologies, where triethylene glycol is converted to the dimethanesulfonate derivative in a single reaction vessel without the isolation of intermediates. This approach can significantly reduce solvent waste and energy consumption, aligning with the principles of green chemistry.
Table 1: Comparison of Potential Synthetic Pathways for this compound
| Synthetic Pathway | Advantages | Potential Challenges |
| Conventional Batch Synthesis | Well-established, reliable | Use of hazardous reagents, potential for side reactions |
| Enzymatic Catalysis | Mild reaction conditions, high selectivity, environmentally friendly | Enzyme stability and cost, optimization of reaction media |
| Flow Chemistry | Precise process control, enhanced safety, scalability | Initial setup cost, potential for clogging |
| One-Pot Synthesis | Reduced waste, time and energy efficient | Complex reaction optimization, potential for competing reactions |
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is primarily dictated by the two terminal methanesulfonate (B1217627) (mesylate) groups, which are excellent leaving groups in nucleophilic substitution reactions. This property makes it a valuable cross-linking agent and a precursor for various derivatives.
Future research will likely focus on uncovering more nuanced and previously unobserved reactivity patterns. For instance, the strategic use of different nucleophiles could lead to the synthesis of asymmetric derivatives, where each end of the triethylene glycol chain is functionalized with a different group. This would open up possibilities for creating novel molecules with tailored properties for applications in areas like drug delivery and molecular sensing.
The reactivity of the ether linkages within the triethylene glycol backbone, while generally stable, could be exploited under specific catalytic conditions. The selective cleavage or modification of these ether bonds could provide a pathway to new oligomeric or polymeric structures with unique repeating units.
Furthermore, the investigation of its reactivity in coordination chemistry is a nascent field. The oxygen atoms of the ether linkages could potentially coordinate with metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs). These materials could exhibit interesting catalytic, magnetic, or photoluminescent properties. The compound is also noted as a polyethylene (B3416737) glycol (PEG)-based PROTAC linker for use in the synthesis of PROTACs.
Integration into Emerging Material Technologies
The bifunctional nature of this compound makes it an attractive building block for advanced materials. Its ability to act as a cross-linker is already being explored, but its full potential in emerging technologies is yet to be realized.
In the field of polymer chemistry, this compound can be used as a monomer in the synthesis of novel polymers. Copolymerization with other monomers could lead to materials with tailored thermal, mechanical, and optical properties. For example, incorporating this flexible glycol-based unit into rigid polymer backbones could enhance their processability and impact resistance. The related compound, triethylene glycol dimethacrylate, is already utilized as a crosslinking agent in dental resins. sigmaaldrich.com
Another exciting application is in the development of advanced electrolytes for energy storage devices. The triethylene glycol dimethyl ether counterpart has shown promise in lithium batteries. nih.gov By modifying the terminal groups to sulfonates, it may be possible to create novel solid polymer electrolytes with enhanced ionic conductivity and thermal stability, addressing key challenges in the development of safer and more efficient batteries.
The use of this compound in the synthesis of hydrogels is also a promising area. Its ability to form cross-linked networks can be harnessed to create hydrogels with controlled swelling behavior and mechanical properties, which are highly sought after for applications in tissue engineering, drug delivery, and soft robotics.
Table 2: Potential Applications in Emerging Material Technologies
| Technology Area | Role of this compound | Potential Impact |
| Advanced Polymers | Monomer, Cross-linking agent | Creation of polymers with tailored flexibility and strength |
| Energy Storage | Precursor for solid polymer electrolytes | Development of safer, high-performance batteries |
| Biomaterials | Cross-linker for hydrogels | Advancements in tissue engineering and drug delivery systems |
| Functional Coatings | Component of surface modification agents | Improved biocompatibility and anti-fouling properties |
Advanced Analytical Characterization Techniques
As the applications of this compound expand, the need for sophisticated analytical methods for its characterization and quantification becomes increasingly important.
While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are routinely used to confirm its structure, more advanced methods are required to study its behavior in complex systems. For instance, two-dimensional NMR techniques (COSY, HSQC) can provide more detailed structural information and help in the characterization of its reaction products and polymeric derivatives.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the purification and identification of this compound and its metabolites or degradation products, especially at low concentrations. bldpharm.com The development of validated HPLC/MS/MS methods will be crucial for its detection in environmental and biological samples. epa.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for analyzing the purity of the compound and for detecting volatile impurities. gcms.cz Validated GC-MS methods have been developed for the detection of the parent compound, triethylene glycol, in biological matrices. nih.gov
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal properties of polymers and materials derived from this compound, providing insights into their glass transition temperatures, melting points, and thermal stability.
The table below lists the chemical compounds mentioned in this article.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing TEGDMS purity and stability in experimental settings?
- Methodological Answer : Use ion chromatography (IC) with conductivity detection for quantifying TEGDMS and potential degradation byproducts (e.g., methanesulfonic acid). Validate the method using spiked recovery tests in matrices relevant to your study (e.g., aqueous or organic solvents) . For structural confirmation, combine NMR spectroscopy (¹H/¹³C) with FT-IR to identify functional groups (e.g., sulfonate ester linkages). Stability under storage conditions can be assessed via accelerated aging studies (40°C/75% RH for 6 months) with periodic IC analysis .
Q. How can researchers assess the hydrolytic stability of TEGDMS under varying pH conditions?
- Methodological Answer : Design a pH-dependent hydrolysis study using buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation kinetics via HPLC-UV (λ = 210 nm) or LC-MS to detect TEGDMS and hydrolysis products (e.g., triethylene glycol, methanesulfonic acid). Calculate rate constants (k) and half-lives (t₁/₂) using first-order kinetics. Compare results with structurally similar sulfonate esters (e.g., methyl trifluoromethanesulfonate) to infer reactivity trends .
Q. What experimental protocols are recommended for evaluating TEGDMS biodegradation in environmental matrices?
- Methodological Answer : Adapt laboratory bioreactor setups from triethylene glycol (TEG) biodegradation studies . Inoculate soil/water samples with microbial consortia from contaminated sites. Monitor TEGDMS depletion via IC and quantify metabolic byproducts (e.g., CO₂ evolution via respirometry). Use 16S rRNA sequencing to identify microbial communities involved in degradation. Include negative controls (autoclaved matrices) to distinguish biotic/abiotic pathways .
Advanced Research Questions
Q. How can contradictory data on TEGDMS solubility in supercritical fluids be resolved?
- Methodological Answer : Perform high-pressure phase equilibrium measurements using a static-analytical apparatus (e.g., sapphire view cell) at temperatures/pressures relevant to industrial processes (e.g., 5–9 MPa, 40–100°C) . Validate results with molecular dynamics simulations to model solute-solvent interactions. Compare with triethylene glycol (TEG) solubility data in supercritical methane/CO₂ to identify structural effects of sulfonate ester substitution .
Q. What strategies elucidate the alkylation mechanisms of TEGDMS in nucleophilic environments?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies using deuterated nucleophiles (e.g., D₂O, CD₃OH) to probe transition states. Pair with DFT calculations to model reaction pathways (e.g., SN2 vs. SN1 mechanisms). Use LC-HRMS to characterize adducts and validate computational predictions. Reference analogous sulfonate esters (e.g., trimethylsilyl triflate) for mechanistic parallels .
Q. How should researchers address discrepancies in TEGDMS toxicity profiles across in vitro/in vivo models?
- Methodological Answer : Follow chronic toxicity protocols from triethylene glycol (TEG) studies . For in vivo assessments, administer TEGDMS via oral/vapor routes to rodents, monitoring organ weights, histopathology, and biomarkers (e.g., serum sulfonate levels). In parallel, use human cell lines (e.g., HepG2, HEK293) for cytotoxicity assays (IC₅₀). Apply toxicokinetic modeling to reconcile interspecies differences and extrapolate safe exposure limits .
Data Gaps and Methodological Recommendations
Key Considerations
- Conflicting Data : Resolve discrepancies by standardizing experimental conditions (e.g., temperature, solvent purity) and validating assays with certified reference materials.
- Toxicity Uncertainties : Prioritize adverse outcome pathways (AOPs) to link molecular initiating events (e.g., DNA alkylation) to apical endpoints (e.g., carcinogenicity) .
- Environmental Fate : Leverage biodegradation data from TEG but account for sulfonate ester hydrophobicity in partition coefficient (log P) calculations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
